Sanguinarine sulfate
Overview
Description
Sanguinarine sulfate is a quaternary benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis (bloodroot), Chelidonium majus, and Macleaya cordata . This compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . It has been traditionally used in herbal medicine and is now being explored for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sanguinarine sulfate can be synthesized from protopine, an intermediate in the biosynthesis of benzophenanthridine alkaloids . The synthetic route involves the hydroxylation of protopine using NADPH as a reduction cofactor and molecular oxygen, catalyzed by a microsomal cytochrome P450-linked monooxygenase . This reaction produces dihydrosanguinarine, which is then oxidized to form sanguinarine .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources such as Macleaya cordata . The extraction process includes column chromatography on alumina to achieve high purity levels . The compound is then converted to its sulfate form for enhanced solubility and stability .
Chemical Reactions Analysis
Types of Reactions: Sanguinarine sulfate undergoes various chemical reactions, including:
Oxidation: Sanguinarine can be oxidized to form dihydrosanguinarine.
Reduction: The iminium bond in sanguinarine is susceptible to reduction by NADH/NADPH.
Substitution: The iminium bond can also undergo nucleophilic addition, primarily with thiol compounds.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and NADPH as a cofactor.
Reduction: NADH/NADPH as reducing agents.
Substitution: Thiol compounds for nucleophilic addition.
Major Products:
Dihydrosanguinarine: Formed through the reduction of sanguinarine.
Sanguinarine-thiol adducts: Formed through nucleophilic addition reactions.
Scientific Research Applications
Sanguinarine sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.
Industry: Utilized in the formulation of oral hygiene products due to its antimicrobial properties.
Mechanism of Action
Sanguinarine sulfate exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It disrupts cell signaling pathways such as BCL-2, MAPKs, Akt, and NF-κB, leading to apoptosis and inhibition of tumor metastasis.
Antimicrobial Activity: It targets the Na+/K±ATPase transmembrane protein, disrupting cellular ion balance and leading to cell death.
Anti-inflammatory Activity: It modulates nuclear factor-κB and other inflammatory pathways.
Comparison with Similar Compounds
Sanguinarine sulfate is part of a group of quaternary benzophenanthridine alkaloids, which also includes compounds such as chelerythrine, sanguirubine, and chelirubine . These compounds share similar biological activities but differ in their specific molecular structures and potency . For instance:
Chelerythrine: Known for its potent protein kinase C inhibition.
Sanguirubine and Chelirubine: Less abundant but exhibit similar cytotoxic activities.
This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications in various fields .
Properties
IUPAC Name |
hydrogen sulfate;24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14NO4.H2O4S/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;1-5(2,3)4/h2-8H,9-10H2,1H3;(H2,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZBWCCJLPCEQQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50230057 | |
Record name | Sanguinarine, sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50230057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8006-58-4 | |
Record name | Sanguinarine, sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | sanguinarine sulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sanguinarine, sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50230057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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